

# 2-Iodoacetaldehyde: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: **2-iodoacetaldehyde**

Cat. No.: **B1250149**

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This technical guide provides an in-depth overview of **2-iodoacetaldehyde**, a reactive aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as a covalent modifier of proteins.

## Core Chemical Data

**2-Iodoacetaldehyde** is a haloaldehyde with the molecular formula  $C_2H_3IO$ . It is recognized for its high reactivity, largely attributed to the electrophilic nature of both the aldehyde carbonyl carbon and the carbon atom bonded to the iodine.

Property	Value	Source
CAS Number	55782-51-9	
Molecular Formula	$C_2H_3IO$	
Molecular Weight	169.95 g/mol	
IUPAC Name	2-iodoacetaldehyde	
SMILES	<chem>C(C=O)I</chem>	

## Synthesis of 2-Iodoacetaldehyde

The synthesis of **2-iodoacetaldehyde** can be effectively achieved through a halide exchange reaction, specifically the Finkelstein reaction. This method involves the treatment of a more readily available 2-haloacetaldehyde, such as 2-chloroacetaldehyde, with an iodide salt in an appropriate solvent.

## Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is based on the principles of the Finkelstein reaction and the known synthesis of related haloaldehydes.

### Materials:

- 2-chloroacetaldehyde
- Sodium iodide (NaI)
- Anhydrous acetone
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

### Procedure:

- Reaction Setup: In a dry round-bottom flask, dissolve 2-chloroacetaldehyde in anhydrous acetone.

- **Addition of Iodide:** Add a molar excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.
- **Reaction:** The mixture is stirred and heated to reflux. The reaction progress can be monitored by the precipitation of sodium chloride, which is insoluble in acetone.
- **Work-up:** After the reaction is complete (typically after several hours), the mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration.
- **Purification:** The acetone is removed from the filtrate using a rotary evaporator. The resulting crude **2-iodoacetaldehyde** can be further purified by distillation under reduced pressure.



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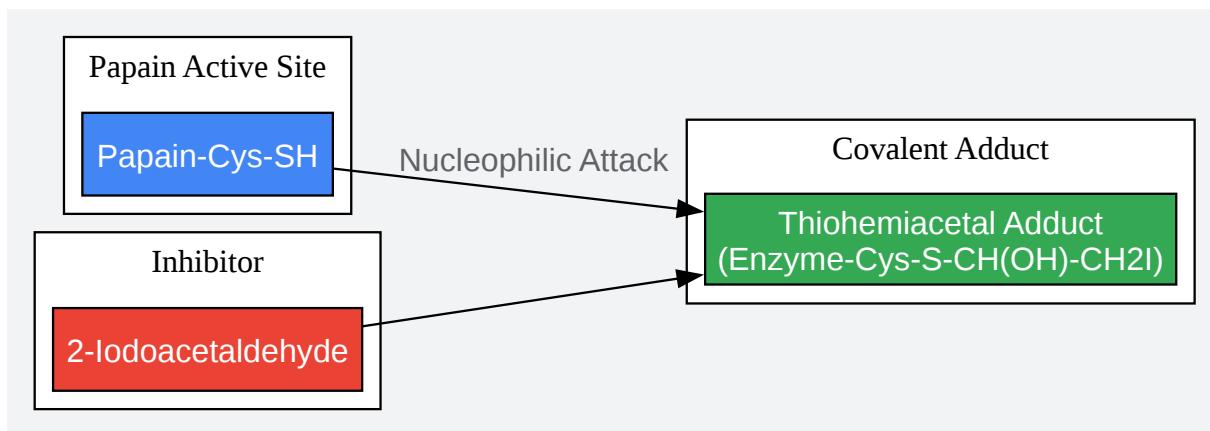
Caption: Synthesis of **2-iodoacetaldehyde** via the Finkelstein reaction.

## Applications in Biochemistry and Drug Discovery

**2-Iodoacetaldehyde**'s reactivity makes it a valuable tool for studying protein structure and function, particularly as an alkylating agent for cysteine residues. Its mechanism of action often involves the irreversible covalent modification of thiol groups in enzyme active sites, leading to inhibition.

### Covalent Inhibition of Cysteine Proteases: A Case Study of Papain

Aldehydes, including those with leaving groups like iodide, are known inhibitors of cysteine proteases such as papain. The inhibition mechanism involves the formation of a thiohemiacetal between the aldehyde and the active site cysteine residue.



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Caption: Covalent inhibition of papain by **2-iodoacetaldehyde**.

## Experimental Protocol: Protein Alkylation

This protocol is adapted from established methods for protein alkylation using iodoacetamide and is suitable for **2-iodoacetaldehyde**.

### Materials:

- Protein sample containing cysteine residues
- Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
- **2-Iodoacetaldehyde** solution (freshly prepared)
- Alkylation buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- Quenching reagent (e.g., DTT or L-cysteine)

### Procedure:

- Protein Reduction:
  - Dissolve the protein sample in the alkylation buffer.

- Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.
- Incubate at 37°C for 1 hour to reduce disulfide bonds.
- Cool the sample to room temperature.
- Alkylation:
  - Add a freshly prepared solution of **2-iodoacetaldehyde** to the reduced protein sample. A 2- to 5-fold molar excess of the alkylating agent over the total thiol concentration is typically used.
  - Incubate the reaction mixture in the dark at room temperature for 1 hour.
- Quenching:
  - Stop the alkylation reaction by adding a quenching reagent, such as DTT or L-cysteine, in excess to react with any unreacted **2-iodoacetaldehyde**.
- Downstream Processing:
  - The alkylated protein can then be purified from excess reagents by dialysis, gel filtration, or precipitation. The extent of modification can be assessed by mass spectrometry.

## Conclusion

**2-Iodoacetaldehyde** is a potent and versatile reagent for researchers in the fields of biochemistry and drug discovery. Its ability to covalently modify cysteine residues makes it a valuable tool for probing enzyme mechanisms and developing irreversible inhibitors. The synthetic and application protocols provided in this guide offer a foundation for the effective utilization of this compound in a research setting. Appropriate safety precautions should always be taken when handling this reactive compound.

- To cite this document: BenchChem. [2-Iodoacetaldehyde: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1250149#2-iodoacetaldehyde-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1250149#2-iodoacetaldehyde-cas-number-and-molecular-formula)

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